Oxaliplatin

説明

Oxaliplatin is a platinum-based chemotherapy drug used to treat cancer. It is a type of platinum drug and an alkylating agent . It is used along with other medicines (e.g., fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum . It is also used to treat severe colon cancer in patients who have had surgery .

Synthesis Analysis

Oxaliplatin synthesis involves reacting an aqueous solution of (1R,2R)-(-)-1,2-Diaminocyclohexane and K2 (PtCl4) to give a compound (I). Then, silver nitrate is added to an aqueous solution of compound (I) and stirred for 2-3 hours away from light. Afterward, dipotassium oxalate is added and the reaction is carried out for 8 hours at room temperature to give oxaliplatin .

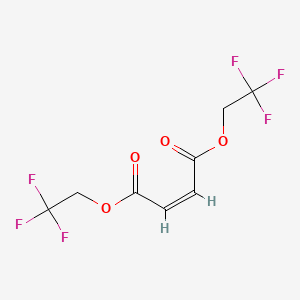

Molecular Structure Analysis

Oxaliplatin is a platinum-based chemotherapy drug in the same family as cisplatin and carboplatin. Compared to cisplatin, the two amine groups are replaced by a diamino cyclohexane (DACH) group to provide a greater antitumor effect . The DACH-Pt complex of oxaliplatin can exist as three isomeric conformations that interact differently with DNA .

Chemical Reactions Analysis

Oxaliplatin undergoes rapid and extensive nonenzymatic biotransformation and is not subjected to CYP450-mediated metabolism. Up to 17 platinum-containing products have been observed in plasma ultrafiltrate samples from patients. These include several proximate cytotoxic species, including the monochloro-, dichloro-, and diaquo-diaminocyclohexane platinum complexes, along with several other noncytotoxic products .

Physical And Chemical Properties Analysis

Oxaliplatin is a white loose mass or an amorphous solid. There are also colorless, thin, triangular-shaped crystals. It is slightly soluble in water, with a water solubility of 7.9 mg/mL warmed. It is insoluble in methanol, ethanol, and acetone .

科学的研究の応用

Treatment of Colorectal Cancer

Oxaliplatin is widely used in the treatment of colorectal cancer . It is typically used along with folinic acid (leucovorin) and fluorouracil in a combination known as FOLFOX . It has shown significant activity against digestive cancers .

Treatment of Other Cancers

Apart from colorectal cancer, Oxaliplatin is also being studied for its effectiveness against other types of cancer such as breast cancer, germ cell tumor, and ovarian cancer .

Combination with Molecularly Targeted Therapy

Oxaliplatin has been observed to have real or potential synergism when combined with other cytotoxic agents or molecularly targeted agents . This lends itself to further clinical research in combination with molecularly targeted therapy .

Management of Peripheral Neuropathy

Oxaliplatin-induced peripheral neurotoxicity (OIPN) is a severe clinical problem and potentially permanent side effect of cancer treatment . Accurate diagnosis and understanding of significant risk factors including genetic vulnerability are essential to improve knowledge regarding the prevalence and incidence of OIPN as well as enhance strategies for the prevention and treatment of OIPN .

Machine Learning Model Predictions

A new machine learning model has been tested that can predict which colon cancer patients could derive benefit from the addition of oxaliplatin . This could ultimately allow physicians to tailor treatment regimens better for their patients .

Safety Profile and Adverse Reaction Management

Oxaliplatin has a complicated pharmacokinetic profile and can cause adverse reactions . The most common adverse drug reactions (ADRs) are gastrointestinal disorders, blood disorders, and peripheral nervous system disorders . The safety profile of Oxaliplatin is being studied extensively to provide a reference for the rational application of Oxaliplatin .

作用機序

Oxaliplatin works by interfering with the development of DNA in a cell. It stops cells from growing and multiplying and kills them. This helps to treat cancer which is caused by cells rapidly growing and dividing out of control . Oxaliplatin undergoes nonenzymatic conversion in physiologic solutions to active derivatives via displacement of the labile oxalate ligand. Several transient reactive species are formed, which covalently bind with macromolecules .

Safety and Hazards

Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a potent compound capable of causing allergic sensitization and potentially cancer and damage to the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

特性

IUPAC Name |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAFYCQODLXJNR-BNTLRKBRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63121-00-6 (SP-4-2 (trans)), 61825-94-3 (SP-4-2) | |

| Record name | Oxaliplatin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum (II), (cyclohexane-1,2-diammine)oxalato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxaliplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.75e+01 g/L | |

| Record name | Oxaliplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lipoxal | |

CAS RN |

61825-94-3, 63121-00-6 | |

| Record name | Oxaliplatin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum (II), (cyclohexane-1,2-diammine)oxalato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaliplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)